molecular formula C8H10N4 B15333794 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Katalognummer: B15333794
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: ARXVKHJDGGOTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound features a triazole ring fused to a pyridine ring, with methyl groups at the 3 and 7 positions and an amine group at the 8 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dimethylpyridine-2,6-diamine with formic acid and sodium nitrite, which facilitates the formation of the triazole ring.

    Starting Materials: 3,7-Dimethylpyridine-2,6-diamine, formic acid, sodium nitrite.

    Reaction Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures to promote cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of N-substituted triazolopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Lacks the methyl groups and amine substitution.

    3-Amino-1,2,4-triazolo[4,3-a]pyridine: Similar structure but different substitution pattern.

    5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Contains a chlorine atom instead of methyl groups.

Uniqueness

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 7 positions and an amine group at the 8 position can enhance its interaction with biological targets, making it a valuable compound for drug development and other applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-12-6(2)10-11-8(12)7(5)9/h3-4H,9H2,1-2H3

InChI-Schlüssel

ARXVKHJDGGOTHT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NN=C(N2C=C1)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.